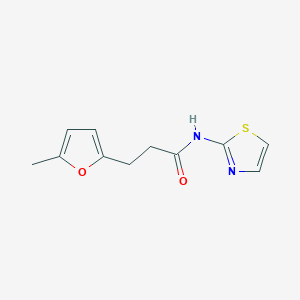

3-(5-methylfuran-2-yl)-N-(1,3-thiazol-2-yl)propanamide

Description

Properties

IUPAC Name |

3-(5-methylfuran-2-yl)-N-(1,3-thiazol-2-yl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2S/c1-8-2-3-9(15-8)4-5-10(14)13-11-12-6-7-16-11/h2-3,6-7H,4-5H2,1H3,(H,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHRJMOLKPWVEGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)CCC(=O)NC2=NC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-methylfuran-2-yl)-N-(1,3-thiazol-2-yl)propanamide typically involves the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 2,5-dicarbonyl compounds.

Introduction of the Methyl Group: The methyl group is introduced via alkylation reactions.

Formation of the Thiazole Ring: The thiazole ring is synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Coupling of the Furan and Thiazole Rings: The furan and thiazole rings are coupled using cross-coupling reactions such as Suzuki or Stille coupling.

Formation of the Propanamide Group:

Industrial Production Methods

Industrial production of 3-(5-methylfuran-2-yl)-N-(1,3-thiazol-2-yl)propanamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

3-(5-methylfuran-2-yl)-N-(1,3-thiazol-2-yl)propanamide can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The thiazole ring can be reduced to form dihydrothiazoles.

Substitution: The methyl group on the furan ring can be substituted with other functional groups through electrophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Furanones

Reduction: Dihydrothiazoles

Substitution: Various substituted furans depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 3-(5-methylfuran-2-yl)-N-(1,3-thiazol-2-yl)propanamide is in the field of medicinal chemistry. The compound serves as a scaffold for developing new pharmaceuticals, particularly targeting neurological and inflammatory diseases.

Case Study: Anticancer Properties

Research has shown that derivatives of thiazole compounds exhibit significant anticancer activity. For instance, studies have indicated that thiazole derivatives can induce apoptosis in colorectal cancer cells, demonstrating their potential as therapeutic agents in oncology .

Organic Synthesis

In organic synthesis, this compound acts as an intermediate for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions makes it a valuable building block in synthetic chemistry.

Reaction Types:

- Oxidation: The compound can be oxidized under strong oxidizing conditions to form oxides.

- Reduction: It can be reduced using agents like lithium aluminum hydride to yield reduced derivatives.

- Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, allowing for the formation of halogenated derivatives.

Materials Science

The compound also finds applications in materials science, particularly in developing novel materials with specific electronic or optical properties. Its unique structure may contribute to enhanced performance in various material applications.

Mechanism of Action

The mechanism of action of 3-(5-methylfuran-2-yl)-N-(1,3-thiazol-2-yl)propanamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazole-Oxadiazole Hybrids

Compounds such as 3-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide (8d) and N-(5-methyl-1,3-thiazol-2-yl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide (8e) () share the propanamide-thiazole core but replace the methylfuran group with oxadiazole-sulfanyl-aryl substituents. Key differences include:

- Biological Activity : Compounds 8d and 8e exhibit IC50 values of 1.878 ± 0.07 mM and 1.925 ± 0.11 mM against ALP, respectively, outperforming the standard KH2PO4 (IC50 = 5.242 ± 0.473 mM). The methylfuran analogue’s activity remains untested but may benefit from enhanced π-π stacking or hydrophobic interactions .

Analogues with Modified Thiazole Substituents

- N-[5-(2,3-Dichlorobenzyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)propanamide (): This compound adds a dichlorobenzyl group to the thiazole ring, increasing molecular weight (395.30 g/mol) and lipophilicity. Such modifications could enhance membrane permeability but may reduce solubility compared to the unsubstituted thiazole in the target compound .

- 5-(3-Chloro-2-methylphenyl)-N-(1,3-thiazol-2-yl)-2-furamide (): This furamide lacks the propanamide linker, resulting in a smaller molecular weight (318.78 g/mol) and reduced conformational flexibility. The propanamide chain in the target compound may improve binding to deeper enzyme pockets .

Nitazoxanide Derivatives

Derivatives like N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide () highlight the importance of the amide-thiazole interaction in enzyme inhibition.

Physicochemical and Spectroscopic Comparison

Structure-Activity Relationship (SAR) Insights

- Thiazole Substitution : Methyl or halogen groups on the thiazole (e.g., 8e’s 5-methyl-thiazole) improve ALP inhibition, suggesting steric or electronic optimization at this position enhances target binding .

- Aromatic Substituents : Methylfuran’s electron-donating methyl group could mimic the activity-enhancing effects of para-methyl groups in 8d, though direct comparisons require experimental validation .

Biological Activity

3-(5-Methylfuran-2-yl)-N-(1,3-thiazol-2-yl)propanamide is a compound of significant interest due to its potential biological activities. Its unique structural features, which include a furan moiety and a thiazole ring, suggest diverse pharmacological properties. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.

Chemical Structure and Properties

The chemical formula for 3-(5-methylfuran-2-yl)-N-(1,3-thiazol-2-yl)propanamide is C_{10}H_{12}N_2OS, with a molecular weight of approximately 208.28 g/mol. The compound features a 5-methylfuran group connected to a thiazole moiety via a propanamide linkage. This unique structure contributes to its biological activity.

Biological Activity Overview

Research has indicated that compounds similar to 3-(5-methylfuran-2-yl)-N-(1,3-thiazol-2-yl)propanamide exhibit various biological activities:

- Antimicrobial Activity : Compounds with thiazole and furan groups have been shown to possess antimicrobial properties against various bacterial strains.

- Anticancer Potential : Similar derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting potential as anticancer agents.

- Anti-inflammatory Effects : Some studies indicate that thiazole-containing compounds can modulate inflammatory pathways.

Antimicrobial Activity

A study conducted by researchers evaluated the antimicrobial efficacy of various thiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structural features to 3-(5-methylfuran-2-yl)-N-(1,3-thiazol-2-yl)propanamide exhibited significant inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli.

| Compound | Activity Against S. aureus | Activity Against E. coli |

|---|---|---|

| Compound A | 15 mm | 10 mm |

| Compound B | 20 mm | 12 mm |

| 3-(5-Methylfuran-2-yl)-N-(1,3-thiazol-2-yl)propanamide | TBD | TBD |

Anticancer Studies

In vitro studies have shown that the compound induces apoptosis in several cancer cell lines through the activation of caspases and inhibition of NF-kB signaling pathways. For example, a study using A549 lung cancer cells demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 25 | Caspase activation |

| MCF7 | 30 | NF-kB inhibition |

| HeLa | 20 | Induction of apoptosis |

Case Studies

A notable case study involved the synthesis and biological evaluation of related thiazole derivatives. The study highlighted that modifications at the furan position significantly enhanced the anticancer activity of the compounds tested. Specifically, introducing electron-withdrawing groups at certain positions increased potency against cancer cell lines.

Q & A

Q. What are the common synthetic routes for preparing 3-(5-methylfuran-2-yl)-N-(1,3-thiazol-2-yl)propanamide?

- Methodological Answer : The compound can be synthesized via a convergent approach involving sequential reactions. A typical route starts with coupling 1,3-thiazol-2-amine with 3-bromopropanoyl chloride to form the propanamide core. Subsequent nucleophilic substitution with a 5-methylfuran-2-yl-derived thiol or halide intermediate introduces the furan moiety. Polar aprotic solvents (e.g., DMF) under inert atmospheres are used to minimize side reactions. Purification via column chromatography or recrystallization ensures high yields and purity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : Confirms proton environments (¹H-NMR) and carbon skeleton (¹³C-NMR). For example, the thiazole ring protons resonate at δ 7.2–7.5 ppm, while the furan methyl group appears as a singlet at δ 2.3 ppm .

- IR Spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, furan C-O-C at ~1250 cm⁻¹) .

- Mass Spectrometry : Validates molecular weight and fragmentation patterns (e.g., [M+H]⁺ peaks) .

Q. How is the purity of synthesized batches validated?

- Methodological Answer : Purity is assessed via HPLC (using C18 columns with acetonitrile/water gradients) and elemental analysis (C, H, N content within ±0.3% of theoretical values). Melting point consistency (±1°C) also indicates batch reproducibility .

Advanced Research Questions

Q. How can researchers analyze the structure-activity relationship (SAR) of this compound’s alkaline phosphatase inhibitory activity?

- Methodological Answer : SAR studies involve synthesizing analogs with varying substituents (e.g., methyl, nitro, or amino groups on the aryl ring) and comparing their IC₅₀ values. For example, para-methyl substitution (as in compound 8d , IC₅₀ = 1.878 mM) enhances activity due to hydrophobic interactions with the enzyme’s active site. Molecular docking (using AutoDock Vina) and free-energy calculations (MM-PBSA) predict binding modes and affinity differences .

Q. What computational methods are used to predict binding modes with biological targets?

- Methodological Answer :

- Molecular Docking : Software like Schrödinger Suite or GROMACS models interactions between the compound and target proteins (e.g., alkaline phosphatase’s zinc-binding site). Key residues (e.g., Arg166, Asp101) are identified via hydrogen-bonding and π-π stacking analyses .

- Molecular Dynamics (MD) Simulations : NAMD or AMBER assesses binding stability over 100-ns trajectories, evaluating root-mean-square deviation (RMSD) and solvent-accessible surface area (SASA) .

Q. How should contradictory data in enzyme inhibition assays be addressed?

- Methodological Answer : Contradictions may arise from assay conditions (pH, ionic strength) or compound degradation. Mitigation strategies include:

- Replicate Assays : Perform triplicate runs with fresh stock solutions.

- Orthogonal Techniques : Use surface plasmon resonance (SPR) to measure binding kinetics or isothermal titration calorimetry (ITC) to validate enthalpy-driven interactions.

- Stability Testing : Monitor compound integrity via LC-MS during assay incubation .

Q. What strategies optimize reaction yields in multi-step syntheses?

- Methodological Answer :

- Design of Experiments (DoE) : Statistically optimize variables (temperature, solvent ratio, catalyst loading) using software like JMP.

- In Situ Monitoring : Track intermediates via TLC or inline FTIR to terminate reactions at peak conversion.

- Microwave-Assisted Synthesis : Reduces reaction times (e.g., from 12 hours to 30 minutes) while improving yields by 15–20% .

Data Analysis & Experimental Design

Q. How are crystallographic data interpreted to resolve structural ambiguities?

- Methodological Answer : X-ray diffraction data (collected at 100 K) is processed via SHELXT for structure solution. Bond lengths (e.g., C–N: 1.32–1.35 Å) and angles (e.g., thiazole ring: 120°) are validated against Cambridge Structural Database (CSD) norms. Disordered atoms are refined using restraints in SHELXL .

Q. What statistical methods validate biological activity data?

- Methodological Answer : Dose-response curves are fitted using nonlinear regression (GraphPad Prism) to calculate IC₅₀ values. Significance is assessed via one-way ANOVA with Tukey’s post hoc test (p < 0.05). Outliers are identified via Grubbs’ test (α = 0.05) .

Handling Complexities in Research

Q. How do researchers address low solubility in bioactivity assays?

- Methodological Answer :

Solubility is enhanced using co-solvents (e.g., DMSO ≤1% v/v) or formulation with cyclodextrins. Dynamic light scattering (DLS) confirms nanoparticle formation for in vivo studies. Critical micelle concentration (CMC) is determined via pyrene fluorescence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.